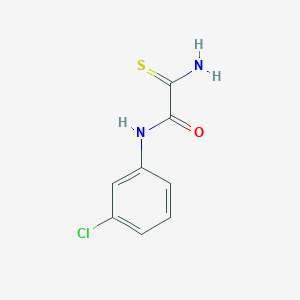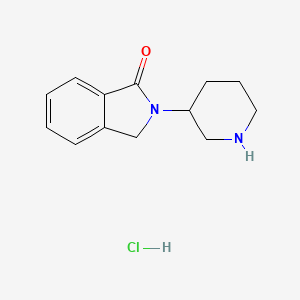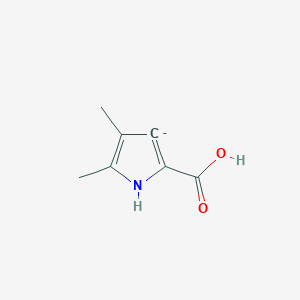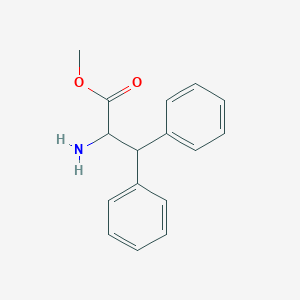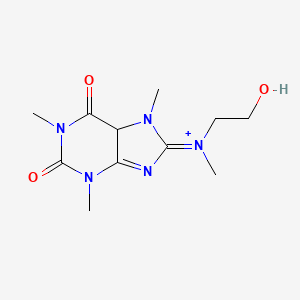
Methylcoffanolamin; Methylcoffanolamine; Rhinoptil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cafaminol, also known as methylcoffanolamine, is a compound belonging to the methylxanthine family, which is related to caffeine. It is primarily used as a vasoconstrictor and anticatarrhal agent, making it effective as a nasal decongestant. Cafaminol is marketed under the brand names Rhinetten and Rhinoptil and has been used in Germany since its introduction in 1974 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cafaminol involves the reaction of caffeine with ethylene oxide in the presence of a base. This reaction results in the formation of 8-(2-hydroxyethyl)methylamino-1,3,7-trimethylxanthine. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of Cafaminol follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure Cafaminol .
Chemical Reactions Analysis
Types of Reactions
Cafaminol undergoes several types of chemical reactions, including:
Oxidation: Cafaminol can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in Cafaminol.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups of Cafaminol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the Cafaminol molecule .
Scientific Research Applications
Cafaminol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying methylxanthine derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating conditions such as nasal congestion and rhinitis.
Industry: Utilized in the development of nasal decongestant formulations and other pharmaceutical products.
Mechanism of Action
Cafaminol exerts its effects primarily through its action as a vasoconstrictor. It works by stimulating the adrenergic receptors in the nasal mucosa, leading to the constriction of blood vessels. This reduces blood flow to the nasal passages, thereby decreasing swelling and congestion. The molecular targets involved include adrenergic receptors and associated signaling pathways .
Comparison with Similar Compounds
Cafaminol is unique among methylxanthine derivatives due to its specific structure and pharmacological properties. Similar compounds include:
Caffeine: A well-known stimulant with similar structural features but different pharmacological effects.
Theophylline: Another methylxanthine derivative used primarily as a bronchodilator.
Aminophylline: A compound related to theophylline, used in the treatment of respiratory diseases.
Cafaminol stands out due to its specific use as a nasal decongestant and its unique combination of vasoconstrictive and anticatarrhal properties .
Properties
Molecular Formula |
C11H18N5O3+ |
|---|---|
Molecular Weight |
268.29 g/mol |
IUPAC Name |
2-hydroxyethyl-methyl-(1,3,7-trimethyl-2,6-dioxo-5H-purin-8-ylidene)azanium |
InChI |
InChI=1S/C11H18N5O3/c1-13(5-6-17)10-12-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h7,17H,5-6H2,1-4H3/q+1 |
InChI Key |
QYJKJBVMEPLHBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(=NC1=[N+](C)CCO)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)

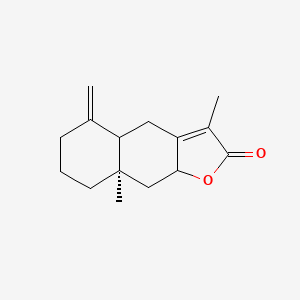
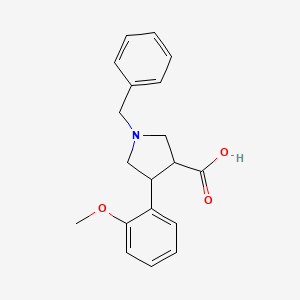

![6-[4-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14790803.png)
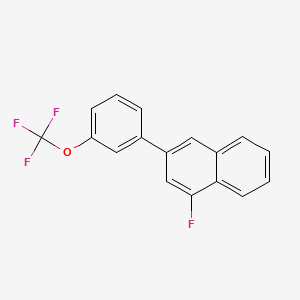
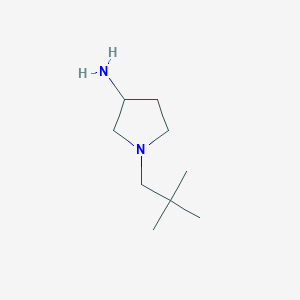
![(5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14790830.png)
